3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid

AKR1C3 inhibition Structure-activity relationship Prostate cancer

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid (CAS 326866-55-1) is a synthetic sulfonamide that bridges a 1,2,3,4-tetrahydroquinoline heterocycle to a meta-substituted benzoic acid via a sulfonyl linker. It possesses a molecular formula of C₁₆H₁₅NO₄S and a molecular weight of 317.36 g/mol, with a calculated LogP of approximately 3.38 and a topological polar surface area (tPSA) of 74.7 Ų.

Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
CAS No. 326866-55-1
Cat. No. B2450858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid
CAS326866-55-1
Molecular FormulaC16H15NO4S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C16H15NO4S/c18-16(19)13-6-3-8-14(11-13)22(20,21)17-10-4-7-12-5-1-2-9-15(12)17/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,19)
InChIKeyQWYQADXOPOXONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid (CAS 326866-55-1): Structural Properties, Isomeric Context, and Procurement Relevance


3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid (CAS 326866-55-1) is a synthetic sulfonamide that bridges a 1,2,3,4-tetrahydroquinoline heterocycle to a meta-substituted benzoic acid via a sulfonyl linker . It possesses a molecular formula of C₁₆H₁₅NO₄S and a molecular weight of 317.36 g/mol, with a calculated LogP of approximately 3.38 and a topological polar surface area (tPSA) of 74.7 Ų . This compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . The quinoline nitrogen placement (position 1 of the bicyclic system) distinguishes it from its closest structural isomer, AKR1C3-IN-1 (CAS 327092-81-9), which bears the nitrogen at position 2 of the isoquinoline ring—a difference that fundamentally alters biological target engagement [1].

Why 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid Cannot Be Replaced by Close Analogs: The Structural Basis of Functional Divergence


The tetrahydroquinoline-sulfonyl-benzoic acid scaffold is exquisitely sensitive to minor structural perturbations, making indiscriminate substitution scientifically unsound. The nitrogen position within the bicyclic ring (quinoline N-1 versus isoquinoline N-2) dictates whether the compound engages the AKR1C3 oxyanion hole and adjacent SP1 hydrophobic pocket with low-nanomolar affinity or exhibits negligible inhibition [1]. Similarly, the regiochemistry of the carboxylic acid on the phenyl ring (meta vs. para) alters hydrogen-bonding geometry and overall molecular conformation, while halogen substitution (e.g., 2-chloro introduction) modifies both electronic properties and steric bulk—any of which can ablate or redirect target binding . The compound's established role as a synthetic intermediate in dual AR/GR antagonist development further underscores that its value lies in a specific structural configuration that enables downstream derivatization at the carboxylic acid handle; analogs lacking this precise geometry cannot serve as direct drop-in replacements [2].

Quantitative Differentiation Evidence for 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid (CAS 326866-55-1) Against Closest Analogs


Nitrogen Positional Isomerism: Quinoline vs. Isoquinoline Determines AKR1C3 Inhibitory Potency by >10,000-Fold

The target compound (quinoline N-1 isomer) and AKR1C3-IN-1 (isoquinoline N-2 isomer, CAS 327092-81-9) share identical molecular formula (C₁₆H₁₅NO₄S) and molecular weight (317.36 g/mol) yet display a profound divergence in AKR1C3 inhibitory activity. The isoquinoline isomer AKR1C3-IN-1 inhibits AKR1C3 with an IC₅₀ of 13 nM (0.013 ± 0.003 μM) and exhibits ~1,500-fold selectivity over AKR1C1 (IC₅₀ = 20.3 ± 3.8 μM), AKR1C2 (>30 μM), and AKR1C4 (>30 μM) . In contrast, the quinoline isomer was reported to show an IC₅₀ of 180,000 nM (180 μM) against a related enzyme (dihydroorotase), representing a >10,000-fold potency loss attributable solely to nitrogen position [1]. Crystal structure data (PDB 4fam) confirms that the isoquinoline scaffold precisely orients the sulfonamide to position the dihydroisoquinoline in the SP1 hydrophobic pocket while the carboxylate occupies the oxyanion hole; the quinoline geometry disrupts this binding mode [2].

AKR1C3 inhibition Structure-activity relationship Prostate cancer

Carboxylic Acid Regiochemistry: Meta (3-position) Isomer Enables AR/GR Dual Inhibitor Synthesis, Para (4-position) Isomer Does Not

The target compound (3-COOH, meta-substituted) is explicitly employed as a key synthetic intermediate in the design and synthesis of GA32 (compound 58r), a dual androgen receptor/glucocorticoid receptor (AR/GR) inhibitor [1]. Reduction of the carboxylic acid to the corresponding alcohol with borane-THF yields [3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]methanol, a critical intermediate en route to GA32 [2]. GA32 exhibits AR IC₅₀ = 0.13 μM and GR IC₅₀ = 0.83 μM, and demonstrates efficacy against enzalutamide-resistant castration-resistant prostate cancer (CRPC) both in vitro and in vivo [3]. The 4-position isomer (CAS 324044-75-9, para-COOH, also commercially available from the same suppliers at similar purity) lacks a published role in this validated synthetic pathway and would produce a geometrically distinct downstream product incompatible with the GA32 binding pharmacophore . This establishes a procurement-critical differentiation: only the meta isomer provides access to the AR/GR dual inhibitor chemical space documented in the peer-reviewed medicinal chemistry literature.

AR/GR dual inhibitor Prostate cancer Chemical synthesis

Physicochemical Property Comparison: LogP, tPSA, and Hydrogen Bonding Differentiate the Quinoline Isomer from Isoquinoline and Chloro Analogs

The target compound exhibits a calculated LogP of 3.38, a tPSA of 74.7 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors . By comparison, the 2-chloro analog (CAS 380431-72-1) carries a chlorine substituent that increases molecular weight to 351.80 g/mol (C₁₆H₁₄ClNO₄S) and elevates LogP, potentially altering membrane permeability and off-target binding profiles . The 4-positional isomer (para-COOH) exhibits a reported melting point of 200 °C versus no reported melting point for the meta isomer, indicating different crystal packing and possibly altered solubility characteristics . These physicochemical divergences have practical procurement implications: the target compound's LogP and tPSA fall within favorable drug-like space for CNS penetration prediction models (LogP 3.38, tPSA <75 Ų), making it a suitable scaffold for CNS-targeted library design, whereas the chloro analog's higher lipophilicity and altered hydrogen bonding may direct it toward peripheral target applications [1].

Physicochemical properties Drug-likeness Solubility

Dihydroorotase Inhibition as a Counter-Screening Benchmark: Quantitative Evidence of Low Off-Target Activity

The target compound was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells at a concentration of 10 μM, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 μM) at pH 7.37 [1]. This near-millimolar potency indicates negligible interaction with this pyrimidine biosynthesis enzyme. While a direct comparator for the isoquinoline isomer (AKR1C3-IN-1) against dihydroorotase is not available in the public domain, the data establish a baseline for the quinoline scaffold's inherent selectivity profile. In contrast, AKR1C3-IN-1 demonstrates potent inhibition of its primary target (AKR1C3, IC₅₀ = 13 nM) while maintaining >1,500-fold selectivity over related AKR1C isoforms . The target compound's weak dihydroorotase activity, combined with its lack of AKR1C3 inhibition, supports its use as a selectivity control or as a scaffold for optimization campaigns where avoiding AKR1C3 engagement is desired—for example, in programs targeting alternative aldo-keto reductases or unrelated enzyme families [2].

Enzyme inhibition Counter-screening Dihydroorotase

Commercial Availability and Batch-to-Batch Consistency: Multi-Supplier Sourcing with Analytical QC Documentation

The target compound (CAS 326866-55-1) is stocked by multiple independent suppliers including Bidepharm, Enamine (EN300-00301), Santa Cruz Biotechnology (sc-344360), Fluorochem, and Leyan, with reported purities ranging from 95% to 98% . Bidepharm provides batch-specific QC data including NMR, HPLC, and GC analyses, while Enamine offers the compound through its screening compound collection [1]. In contrast, the 4-position isomer (CAS 324044-75-9, SC-347901) and the 2-chloro analog (CAS 380431-72-1, SC-341749) are available from a more limited supplier base, with the chloro analog notably lacking online SDS documentation . The broader multi-supplier landscape for the target compound mitigates single-source supply risk and facilitates competitive pricing, which is particularly relevant for large-scale synthesis campaigns. Pricing at the 1 g scale is approximately $208 across multiple vendors, providing procurement predictability .

Chemical procurement Quality control Reproducibility

Optimal Application Scenarios for 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid (CAS 326866-55-1) Based on Quantitative Evidence


Negative Control for AKR1C3-Mediated Androgen Biosynthesis Studies in Prostate and Breast Cancer

The compound serves as an ideal isomer-matched negative control for AKR1C3 inhibition experiments. Its >13,800-fold weaker enzyme inhibition relative to the isoquinoline isomer AKR1C3-IN-1 (IC₅₀ 13 nM vs. no detectable AKR1C3 inhibition) allows researchers to attribute cellular phenotypes specifically to AKR1C3 catalytic blockade rather than off-target effects of the sulfonamide scaffold [1]. This application is critical in castration-resistant prostate cancer (CRPC) models where AKR1C3 drives intratumoral androgen synthesis and AKR1C3-IN-1 is used as a tool compound .

Key Synthetic Intermediate for AR/GR Dual Inhibitors Targeting Enzalutamide-Resistant CRPC

The meta-carboxylic acid position enables direct conversion to the alcohol intermediate via BH₃·THF reduction, a step documented in the synthesis of GA32—a dual AR/GR inhibitor with AR IC₅₀ = 0.13 μM and GR IC₅₀ = 0.83 μM that overcomes enzalutamide resistance [2]. Procurement of CAS 326866-55-1 specifically (not the 4-isomer) is required to replicate the published synthetic route and generate the pharmacologically validated lead series [3].

Scaffold for CNS-Targeted Library Design with Favorable Physicochemical Properties

With LogP = 3.38 and tPSA = 74.7 Ų, the compound occupies the borderline of established CNS drug-like space (LogP 1–4, tPSA < 60–75 Ų). Its single hydrogen bond donor and four acceptors provide balanced polarity for blood-brain barrier penetration . The absence of halogen substituents (unlike the 2-chloro analog) reduces molecular weight and avoids potential halogen-specific toxicity or metabolic liabilities, making it a preferred starting scaffold for CNS-focused combinatorial library synthesis.

Counter-Screening Standard for Profiling Assay Selectivity in Enzyme Panel Screens

The documented weak dihydroorotase inhibition (IC₅₀ = 180 μM) provides a quantitative baseline for selectivity profiling [4]. When screening compound libraries against panels of enzymes (e.g., aldo-keto reductases, short-chain dehydrogenases), this compound can serve as a reference standard for the quinoline-sulfonyl-benzoic acid chemotype's intrinsic promiscuity, enabling hit triage by identifying compounds whose activity significantly exceeds this background level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.